N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Medicinal chemists optimizing CNS leads often struggle to reduce HBD count while maintaining scaffold geometry. This N,N-dimethylpiperidine eliminates one hydrogen bond donor versus demethylated analogs (1 HBD vs. 2), lowering TPSA to 15.3 Ų for predicted BBB penetration. Ideal for SAR campaigns targeting oral bioavailability. - Single HBD design: reduces polarity without altering core shape. - TPSA 15.3 Ų: predicts favorable CNS exposure vs. higher-TPSA analogs. - ≥95% purity: multiple-lot consistency for reproducible fragment screening.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 184637-50-1
Cat. No. B068746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(1-methylpiperidin-2-yl)methanamine
CAS184637-50-1
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCNCC1CCCCN1C
InChIInChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3
InChIKeyWXCNRPZWUCFNHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Procurement-Ready Piperidine Building Block


N-Methyl-1-(1-methylpiperidin-2-yl)methanamine (CAS 184637-50-1) is an N,N-dimethylated piperidine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol [1]. It is a secondary-tertiary diamine featuring both an exocyclic N-methylaminomethyl group and an endocyclic N-methyl group. The compound is commercially available as a research chemical, with Sigma-Aldrich listing it under the DiscoveryCPR collection for early discovery researchers . Its computed physicochemical properties include an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. These values position the compound as a moderately lipophilic small-molecule building block suitable for further derivatization in medicinal chemistry and chemical biology applications.

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Differentiation from Similar Analogs


N-Methyl-1-(1-methylpiperidin-2-yl)methanamine (CAS 184637-50-1) differs from its closest analogs in two critical structural features: it contains both an N-methyl group on the exocyclic amine and an N-methyl group on the piperidine ring nitrogen. These modifications alter the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional conformation relative to comparators that lack one or both methyl groups [1]. Specifically, the presence of two methyl groups reduces the hydrogen bond donor count from 2 to 1 compared to N-methyl-1-(piperidin-2-yl)methanamine (CAS 27643-19-2), while simultaneously increasing molecular weight by ~14 g/mol and XLogP3-AA by 0.4–0.5 units [2]. These physicochemical differences directly impact membrane permeability, solubility, and target binding in ways that cannot be compensated for by simple molar adjustments. Consequently, in applications where precise molecular recognition, pharmacokinetic optimization, or structure-activity relationship (SAR) studies are underway, substituting this compound with a demethylated or under-methylated analog will yield divergent experimental outcomes. Procurement decisions must therefore be guided by the specific structural and physicochemical requirements of the research workflow, not merely by scaffold similarity.

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Evidence vs. Structural Analogs


Hydrogen Bond Donor Count: Reduced Capacity vs. Demethylated Analog

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine possesses only one hydrogen bond donor (the exocyclic secondary amine), whereas the comparator N-methyl-1-(piperidin-2-yl)methanamine (CAS 27643-19-2), which lacks the N-methyl group on the piperidine ring, has two hydrogen bond donors (one on the exocyclic amine and one on the piperidine nitrogen) [1]. This reduction in hydrogen bond donor count from 2 to 1 (a 50% decrease) is a direct consequence of the additional N-methylation on the piperidine ring.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Lipophilicity (XLogP): Increase vs. Demethylated Analogs

The computed XLogP3-AA value for N-methyl-1-(1-methylpiperidin-2-yl)methanamine is 0.7 [1]. In contrast, N-methyl-1-(piperidin-2-yl)methanamine (CAS 27643-19-2), which lacks the endocyclic N-methyl group, has an XLogP3-AA of 0.3 [2]. Similarly, 1-(1-methylpiperidin-2-yl)methanamine (CAS 5298-72-6), which lacks the exocyclic N-methyl group, has an XLogP3-AA of 0.2 [3]. The dual N-methylation increases lipophilicity by 0.4 to 0.5 log units relative to these single-methylated or non-methylated comparators.

ADME Lipophilicity Optimization Drug Design

Lowest TPSA: Favoring BBB Penetration

The computed TPSA of N-methyl-1-(1-methylpiperidin-2-yl)methanamine is 15.3 Ų [1]. This value is substantially lower than that of N-methyl-1-(piperidin-2-yl)methanamine (24.1 Ų) [2] and 1-(1-methylpiperidin-2-yl)methanamine (29.3 Ų) [3]. The dual N-methylation reduces the polar surface area by 36–48% compared to these analogs.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Descriptors

Molecular Weight and Rotatable Bond Count: Distinct Fragment Profile

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine has a molecular weight of 142.24 g/mol and 2 rotatable bonds [1]. In comparison, the non-methylated analogs N-methyl-1-(piperidin-2-yl)methanamine and 1-(1-methylpiperidin-2-yl)methanamine both have a molecular weight of 128.22 g/mol, with 2 and 1 rotatable bonds respectively [2]. The target compound's increased molecular weight (+14 g/mol; +11%) and specific rotatable bond arrangement place it in a slightly larger, more conformationally constrained fragment space.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Descriptors

Commercial Purity: High-Purity Specification from Multiple Suppliers

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine is available from multiple commercial suppliers with a minimum purity specification of 95% . AKSci lists the compound with a minimum purity of 95% (Catalog No. 6193AD) . Combi-Blocks also offers the compound at 95% purity . ChemicalBook lists a purity specification of 98% . These documented purity levels ensure that researchers can procure material of consistent quality for reproducible experimental outcomes.

Chemical Procurement Quality Control Reproducible Research

Safety and Hazard Profile: GHS Classification for Safe Handling

According to GHS classifications aggregated by PubChem from ECHA C&L notifications, N-methyl-1-(1-methylpiperidin-2-yl)methanamine is classified as Flammable Liquid Category 3 (H226), Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. These hazard classifications inform safe handling procedures and are essential for laboratory risk assessments. In contrast, the comparator 1-(1-methylpiperidin-2-yl)methanamine (CAS 5298-72-6) carries similar acute toxicity and skin corrosion warnings but also includes an inhalation toxicity hazard (H332) [2].

Laboratory Safety Chemical Handling Risk Assessment

N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Application Scenarios


Lead Optimization with Reduced H-Bond Donors

When optimizing a lead series for oral bioavailability or membrane permeability, the hydrogen bond donor count is a critical parameter. N-Methyl-1-(1-methylpiperidin-2-yl)methanamine, with only 1 HBD (vs. 2 for N-methyl-1-(piperidin-2-yl)methanamine) [1], offers a direct way to reduce polarity and improve permeability without significantly altering molecular shape. This compound should be prioritized over the demethylated analog in any SAR campaign where lowering HBD count is a design goal.

CNS Drug Discovery: Targeting BBB Penetration

The exceptionally low TPSA of 15.3 Ų for N-methyl-1-(1-methylpiperidin-2-yl)methanamine [1] predicts favorable blood-brain barrier penetration. This contrasts with the higher TPSA values of analogs such as 1-(1-methylpiperidin-2-yl)methanamine (29.3 Ų) [2]. Researchers designing CNS-active chemical probes or therapeutics should select this compound over its higher-TPSA analogs when initial brain exposure is a primary concern.

Fragment-Based Drug Discovery: Lipophilicity Tuning

In fragment-based drug discovery, small changes in lipophilicity can dramatically impact hit quality and ligand efficiency. The target compound's XLogP3-AA of 0.7 [1] provides a lipophilicity increase of 0.4–0.5 log units relative to N-methyl-1-(piperidin-2-yl)methanamine (0.3) [2] and 1-(1-methylpiperidin-2-yl)methanamine (0.2) [3]. This makes it a valuable fragment for exploring slightly more lipophilic chemical space without resorting to larger, more complex fragments that may violate Rule of Three guidelines.

High-Purity Building Block with Documented Safety

For research groups that lack in-house analytical capabilities or require documented purity for publication or patent filing, N-methyl-1-(1-methylpiperidin-2-yl)methanamine is available from multiple suppliers at ≥95% purity . Furthermore, its GHS hazard profile lacks the H332 (inhalation toxicity) warning present in some analogs [4], simplifying handling and storage. This combination of verified purity and documented safety makes it a practical choice for core facilities and academic labs seeking reproducible results with minimal safety overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1-(1-methylpiperidin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.